(Carboxymethyl)trimethylammonium chloride ester with 1-decanol
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Overview
Description
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, fabric softeners, and surfactants. This particular compound combines the properties of carboxymethyl groups and long-chain alcohols, making it useful in diverse fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)trimethylammonium chloride ester with 1-decanol typically involves the esterification of (Carboxymethyl)trimethylammonium chloride with 1-decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of personal care products, detergents, and fabric softeners.
Mechanism of Action
The antimicrobial activity of (Carboxymethyl)trimethylammonium chloride ester with 1-decanol is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic chain of 1-decanol interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. The quaternary ammonium group further enhances this effect by interacting with negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
(3-Carboxypropyl)trimethylammonium chloride: Similar structure but with a shorter alkyl chain.
(2-Isopropyl-5-methyl-cyclohexyloxycarbonylmethyl)-trimethylammonium chloride: Contains a cyclohexyl group instead of a linear alkyl chain.
Trimethyl-(2-oxo-benzothiazol-3-ylmethyl)-ammonium chloride: Contains a benzothiazole group.
Uniqueness
(Carboxymethyl)trimethylammonium chloride ester with 1-decanol is unique due to its combination of a long hydrophobic chain and a quaternary ammonium group, which provides enhanced antimicrobial properties and makes it suitable for a wide range of applications .
Properties
IUPAC Name |
(2-decoxy-2-oxoethyl)-trimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO2.ClH/c1-5-6-7-8-9-10-11-12-13-18-15(17)14-16(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYCMJUNFFXFLB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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